Petrobactin
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Overview
Description
Petrobactin is a natural product found in Bacillus anthracis with data available.
Scientific Research Applications
Petrobactin in Marine Bacteria
This compound is identified as a bis-catecholate, alpha-hydroxy acid siderophore produced by the oil-degrading marine bacterium Marinobacter hydrocarbonoclasticus. It plays a significant role in iron uptake, with the Fe(III)-complexed form being photoreactive in natural sunlight. This photoreactivity leads to the decarboxylation of the this compound ligand and the reduction of Fe(III) to Fe(II), raising questions about the functional role of photoreactivity in siderophore-mediated iron uptake (Barbeau et al., 2002).
This compound in Bacillus Anthracis
This compound has been shown to be crucial for the growth under iron-deficient conditions and virulence of Bacillus anthracis, the bacterium responsible for anthrax. It is a "stealth siderophore" that can avoid detection by the mammalian immune system. The biosynthesis of this compound in B. anthracis involves a unique combination of nonribosomal peptide synthetase (NRPS) and NRPS-independent siderophore (NIS) synthetase enzymes (Oves-Costales et al., 2007).
This compound's Structural Analysis
Studies have revealed the structural uniqueness of this compound, particularly its virulence-associated features in Bacillus anthracis. The structural and functional analysis of the siderophore synthetase AsbF, involved in this compound biosynthesis, shows that it converts 3-dehydroshikimate (3-DHS) into 3,4-dihydroxybenzoate, which is a unique component contributing to the virulence of B. anthracis (Pfleger et al., 2008).
This compound Synthesis and Biological Study
A modular synthesis approach has been developed to access this compound and its homologues, enabling studies on iron transport properties in Marinobacter hydrocarbonoclasticus. This approach aids in understanding the role of this compound in oil-spill cleanup and environmental remediation strategies (Gardner et al., 2004).
This compound in Bacillus Cereus Group
Research has also shown that this compound is not exclusive to pathogenic isolates but is produced by both pathogenic and non-pathogenic strains of the Bacillus cereus group. This finding challenges the hypothesis that this compound production is limited to pathogenic Bacillus strains (Koppisch et al., 2008).
This compound Biosynthesis Pathway
The biosynthetic pathway of this compound in Bacillus anthracis has been extensively analyzed, revealing insights into the roles of various enzymes and genes in the siderophore assembly. This understanding sets the stage for biochemical studies with this unique biosynthetic system and potential therapeutic interventions (Lee et al., 2006).
Properties
Molecular Formula |
C34H50N6O11 |
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Molecular Weight |
718.8 g/mol |
IUPAC Name |
4-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-[2-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C34H50N6O11/c41-25-9-7-23(19-27(25)43)31(47)39-17-5-13-35-11-1-3-15-37-29(45)21-34(51,33(49)50)22-30(46)38-16-4-2-12-36-14-6-18-40-32(48)24-8-10-26(42)28(44)20-24/h7-10,19-20,35-36,41-44,51H,1-6,11-18,21-22H2,(H,37,45)(H,38,46)(H,39,47)(H,40,48)(H,49,50) |
InChI Key |
GKIMOVAPSAVJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCNCCCCNC(=O)CC(CC(=O)NCCCCNCCCNC(=O)C2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O |
Synonyms |
petrobactin petrobactin sulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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